N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is a chemical compound with the molecular formula C18H23N3O5S and a molecular weight of 393.46 g/mol . It is a derivative of Dofetilide, which is known for its use as an antiarrhythmic agent. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves several steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, sulfonation, and amination to introduce the nitro and sulfonamide groups. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is used in various scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the biological activity of sulfonamide and nitro-containing compounds.
Medicine: Research focuses on its potential therapeutic effects and its role as a derivative of Dofetilide.
Industry: It is used in the development of new materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves its interaction with specific molecular targets, such as ion channels or enzymes. The nitro and sulfonamide groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of ion channel activity, leading to its observed effects .
Comparison with Similar Compounds
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide can be compared with other similar compounds, such as:
Dofetilide: The parent compound, known for its antiarrhythmic properties.
N’-Methylsulfonyl Dofetilide: Another derivative with similar structural features but different functional groups.
N-(4-Hydroxyphenyl)methanesulfonamide: A related compound with a hydroxyl group instead of a nitro group.
The uniqueness of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide lies in its specific combination of nitro and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
115256-44-5 |
---|---|
Molecular Formula |
C₁₈H₂₃N₃O₅S |
Molecular Weight |
393.46 |
Synonyms |
N-[4-[2-[Methyl[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]-methanesulfonamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.